![molecular formula C14H14ClNO4 B1234513 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one](/img/structure/B1234513.png)
6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one is a hydroxycoumarin.
Scientific Research Applications
1. Complex Formation and Hydrogen-Bond Networks
Ishida and Kashino (1999) described the formation of hydrogen-bonded complexes involving chloranilic acid and morpholine, showcasing the potential of such compounds in developing one- and two-dimensional hydrogen-bond networks. This study indicates the relevance of similar structures, including 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one, in the field of crystallography and molecular engineering (Ishida & Kashino, 1999).
2. Chemical Reactions and Synthesis Pathways
Nitta et al. (1985) explored the reactions of polymethylene-substituted isoxazolines, highlighting complex chemical processes that can involve structures akin to 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one. Their work contributes to understanding the chemical behavior of benzopyran derivatives in various synthesis reactions (Nitta, Yi, & Kobayashi, 1985).
3. Novel Routes in Preparation of Chromone Oximes
Szabó et al. (1986) focused on the reaction of chromones with hydroxylamine, providing insight into new methods for preparing chromone oximes. This research is significant for understanding the reactivity and applications of benzopyran derivatives in organic synthesis (Szabó, Borbély, Theisz, & Nagy, 1986).
4. Applications in Medicine and Pharmacology
Jacobi et al. (1977) discussed the use of benzopyranone derivatives in medicine, specifically for coronary heart disease. This suggests potential medical applications of related structures like 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one in cardiovascular therapeutics (Jacobi, Boltze, Seidel, & Schwarz, 1977).
5. Synthesis of Fused Heterocyclic Systems
Schmidt, Schipfer, and Junek (1983) researched the synthesis of pyrano- and pyridokondensierter Heterocyclen using (Ethoxymethylen)malononitril, illustrating the versatile applications of benzopyran derivatives in creating complex heterocyclic structures (Schmidt, Schipfer, & Junek, 1983).
properties
Product Name |
6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one |
---|---|
Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C14H14ClNO4/c15-11-6-10-9(8-16-1-3-19-4-2-16)5-14(18)20-13(10)7-12(11)17/h5-7,17H,1-4,8H2 |
InChI Key |
QXDWZJZGAMNXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
solubility |
44.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.